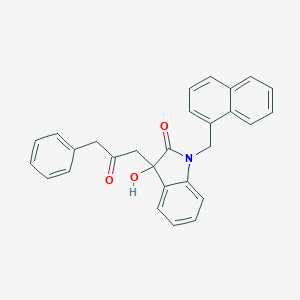

![molecular formula C21H20BrNO5 B214540 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214540.png)

1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as ABT-199, is a small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including lymphoma, leukemia, and solid tumors. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

Mechanism of Action

The mechanism of action of 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves binding to the hydrophobic groove of BCL-2, which prevents the protein from inhibiting apoptosis. By blocking the anti-apoptotic function of BCL-2, 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one promotes apoptosis in cancer cells that rely on BCL-2 for survival.

Biochemical and Physiological Effects:

1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2. This selectivity is due to the high affinity of 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one for BCL-2, which allows it to specifically target cancer cells that rely on BCL-2 for survival.

Advantages and Limitations for Lab Experiments

One advantage of 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its selectivity for cancer cells that overexpress BCL-2, which minimizes toxicity to normal cells. However, one limitation of 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is the potential for resistance to develop over time, as cancer cells may find alternative pathways to evade apoptosis.

Future Directions

For research on 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one include the evaluation of its efficacy in clinical trials for the treatment of various cancers. Additionally, researchers may investigate the potential for combination therapies involving 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and other cancer treatments, such as chemotherapy and radiation. Finally, further studies may explore the mechanisms of resistance to 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and the development of strategies to overcome this resistance.

Synthesis Methods

The synthesis of 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2-(3,4-dimethoxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 5-bromo-1,3-dihydro-2H-indol-2-one in the presence of potassium tert-butoxide to form the desired product, 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis (cell death) in cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2. 1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation.

properties

Product Name |

1-allyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |

|---|---|

Molecular Formula |

C21H20BrNO5 |

Molecular Weight |

446.3 g/mol |

IUPAC Name |

5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one |

InChI |

InChI=1S/C21H20BrNO5/c1-4-9-23-16-7-6-14(22)11-15(16)21(26,20(23)25)12-17(24)13-5-8-18(27-2)19(10-13)28-3/h4-8,10-11,26H,1,9,12H2,2-3H3 |

InChI Key |

BGJXBYNCXRQKCK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214459.png)

![3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214460.png)

![3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214461.png)

![2-{3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214464.png)

![2-{3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214468.png)

![2-{3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214471.png)

![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214472.png)

![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214473.png)

![3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214474.png)

![3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214476.png)

![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214480.png)

![3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214483.png)

![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214485.png)